2,5-Dimethylpyridine 1-oxide
Description
Global Significance of Pyridine (B92270) N-Oxides in Contemporary Chemical Research
Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant attention in modern chemical research. The N-oxide functional group, where an oxygen atom is datively bonded to the ring nitrogen, fundamentally alters the electronic properties and reactivity of the parent pyridine. This modification activates the heteroaromatic ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions compared to the non-oxidized heterocycle. mdpi.comresearchgate.net
This enhanced reactivity makes pyridine N-oxides exceptionally versatile intermediates and building blocks in organic synthesis. researchgate.net They serve as precursors for the creation of a wide array of substituted pyridines, which are integral to the structure of many natural products, pharmaceuticals, and advanced materials. researchgate.net For instance, the N-oxide group can facilitate reactions such as alkenylation, arylation, amination, and cyanation, often with high regioselectivity. researchgate.net
Beyond their role as synthetic intermediates, pyridine N-oxides are key components in various industrial and biological applications. They are found in consumer products like soaps and cosmetics and are studied for their potential biological activities. mdpi.com Furthermore, they are employed as catalysts or ligands in metal-catalyzed reactions and have been investigated for their utility in creating functional materials and polymers. mdpi.comsmolecule.comchemicalbook.com The unique ability of the N-oxide to be introduced and later removed under mild conditions provides a strategic tool for chemists to manipulate the pyridine scaffold in a controlled manner.
Strategic Importance of 2,5-Dimethylpyridine (B147104) 1-Oxide as a Core Heterocyclic Scaffold in Organic Synthesis
Within the large family of pyridine N-oxides, 2,5-Dimethylpyridine 1-oxide (also known as 2,5-lutidine N-oxide) serves as a valuable heterocyclic scaffold for the construction of more complex molecules. Its strategic importance lies in the specific arrangement of its methyl groups and the reactive N-oxide functionality, which together allow for targeted chemical transformations.
A key application demonstrating its role as a foundational scaffold is in the synthesis of novel choline (B1196258) derivatives. Research has shown that this compound reacts with bromocholine to form N-Trimethylammoniumethoxy-2,5-lutidinium dibromide. scispace.com In this synthesis, the N-oxide acts as the reactive site for the alkylation, providing the core structure upon which the new, more complex functional group is built. scispace.com This reaction highlights how the compound can be used to generate quaternary salts with potential biological properties under investigation. scispace.com
The synthesis of this compound itself can be achieved through various methods, including the oxidation of its precursor, 2,5-dimethylpyridine, using reagents like hydrogen peroxide in acetic acid. scispace.com Modern biochemical methods have also been explored; for example, whole cells of the bacterium Burkholderia sp. MAK1 have been shown to convert methylated pyridines into their corresponding N-oxides, presenting a biocatalytic route to this important intermediate. nih.gov
While direct, large-scale applications of this compound are less documented than its isomers like 3,5-dimethylpyridine (B147111) 1-oxide (a crucial intermediate in the synthesis of the anti-ulcer drug omeprazole), its utility as a starting material is clear. chemicalbook.comcymitquimica.comgoogle.com The general reactivity of pyridine N-oxides indicates that the 2,5-dimethyl derivative is a prime candidate for functionalization at the C6 position, which is activated by the N-oxide group. The two methyl groups also offer potential sites for further chemical modification. This makes this compound a strategically important, though perhaps more specialized, building block for chemists aiming to create specifically substituted pyridine-based compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEWUCOFCOAYQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C=C1)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341259 | |
| Record name | 2,5-Dimethylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4986-05-4 | |
| Record name | 2,5-Dimethylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylpyridin-1-ium-1-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2,5 Dimethylpyridine 1 Oxide
Direct Oxidation of 2,5-Dimethylpyridine (B147104) to 2,5-Dimethylpyridine 1-Oxide.tandfonline.comyoutube.com
The most common and direct pathway to this compound involves the oxidation of the nitrogen atom in 2,5-dimethylpyridine (also known as 2,5-lutidine). youtube.com This transformation can be achieved through various oxidizing agents and catalytic systems, each with its own set of advantages and reaction conditions.
Peracid-Mediated Oxidations (e.g., meta-Chloroperoxybenzoic Acid, Hydrogen Peroxide/Acetic Acid Systems).tandfonline.combenchchem.comresearchgate.netnih.gov
Peracids are widely employed reagents for the N-oxidation of pyridines. researchgate.net The reaction mechanism involves the electrophilic attack of the peracid oxygen on the nucleophilic nitrogen of the pyridine (B92270) ring.
meta-Chloroperoxybenzoic Acid (m-CPBA): This reagent is a popular choice for N-oxidation due to its high efficiency and generally mild reaction conditions. tandfonline.comnih.govmdpi.com The oxidation of 3-substituted pyridines with m-CPBA has been shown to give higher yields compared to other oxidizing agents. arkat-usa.org The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature. tandfonline.comgoogle.com A general procedure involves the portionwise addition of m-CPBA to a solution of the pyridine derivative. tandfonline.com
Hydrogen Peroxide/Acetic Acid Systems: The combination of hydrogen peroxide and a carboxylic acid, such as acetic acid, forms a peroxy acid in situ, which then acts as the oxidizing agent. tandfonline.comyoutube.com This method is a classic and well-documented approach for preparing pyridine N-oxides. tandfonline.com For instance, the synthesis of 3,5-dimethylpyridine (B147111) 1-oxide can be achieved by heating a mixture of 3,5-dimethylpyridine, glacial acetic acid, and hydrogen peroxide. iucr.org The reaction temperature is typically maintained between 70-80°C. vulcanchem.com While effective, this method can sometimes require lengthy reaction times and tedious workups to achieve moderate yields. tandfonline.com
Table 1: Comparison of Peracid-Mediated Oxidation Methods
| Oxidizing System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| m-CPBA | Dichloromethane, Room Temperature | High yields, mild conditions. tandfonline.comarkat-usa.org | Can be more expensive than H₂O₂/Acid systems. nih.gov |
| H₂O₂/Acetic Acid | 70-80°C | Cost-effective. tandfonline.com | May require longer reaction times and tedious workup. tandfonline.com |
Catalytic Oxidation Approaches (e.g., Metalloorganic Oxidizing Agents like Manganese Porphyrins or Methyltrioxorhenium).benchchem.comarkat-usa.orgumich.edu
To enhance the efficiency and selectivity of the N-oxidation, catalytic methods employing metalloorganic complexes have been developed. These catalysts often allow for the use of milder and more environmentally benign terminal oxidants like hydrogen peroxide. asianpubs.org
Manganese Porphyrins: Manganese porphyrin complexes are effective catalysts for the N-oxidation of pyridine derivatives using hydrogen peroxide as the oxygen donor. arkat-usa.org The catalytic system often includes a cocatalyst, such as ammonium (B1175870) acetate, in a mixed solvent system like dichloromethane/acetonitrile. arkat-usa.org Pyridines with alkyl substituents generally show almost complete conversion to their corresponding N-oxides. arkat-usa.org
Methyltrioxorhenium (MTO): Methyltrioxorhenium is a highly efficient catalyst for the N-oxidation of pyridines with aqueous hydrogen peroxide. arkat-usa.orgasianpubs.org The reactions are often facile and produce high yields at or below room temperature. asianpubs.org The Sharpless group developed a simple and effective procedure for the MTO-mediated oxidation of pyridines. nih.govmdpi.com Generally, only catalytic amounts (0.2-0.5 mol%) of MTO are required for 3- and 4-substituted pyridines. arkat-usa.org A general procedure involves adding MTO to a solution of hydrogen peroxide in a solvent like ethanol, followed by the addition of the amine substrate. asianpubs.org While highly effective, MTO can be expensive, and its catalytic activity may decrease due to Re-C bond cleavage, which can hinder catalyst recycling. nih.gov
Table 2: Overview of Catalytic Oxidation Methods
| Catalyst | Oxidant | Typical Conditions | Key Findings |
|---|---|---|---|
| Manganese Porphyrins | H₂O₂ | CH₂Cl₂/CH₃CN, with cocatalyst | High conversion for alkyl-substituted pyridines. arkat-usa.org |
| Methyltrioxorhenium (MTO) | H₂O₂ | Room temperature or below | High yields with low catalyst loading. arkat-usa.orgasianpubs.org |
Ring Transformation Reactions as Alternative Synthetic Routes to Pyridine N-Oxides.benchchem.comumich.edu
While direct oxidation is the most straightforward method, ring transformation reactions offer alternative synthetic pathways to pyridine N-oxides. arkat-usa.orgumich.edu These methods involve the rearrangement or reconstruction of other heterocyclic systems to form the desired pyridine N-oxide ring. One such example is the transformation of isoxazoles. arkat-usa.orgumich.edu Although less common for the specific synthesis of this compound, these routes are valuable in the broader context of pyridine N-oxide synthesis. arkat-usa.org
Reaction Pathways and Mechanistic Investigations of 2,5 Dimethylpyridine 1 Oxide
Nucleophilic Aromatic Substitution Reactions Enhanced by the N-Oxide Functionality
The N-oxide group in pyridine (B92270) N-oxides, including 2,5-dimethylpyridine (B147104) 1-oxide, significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNA_r). This enhanced reactivity is attributed to the ability of the N-oxide to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org The reaction generally proceeds via an addition-elimination mechanism. chemistrysteps.com
The N-oxide functionality acts as a "push-pull" substituent, enabling both electrophilic and nucleophilic substitution reactions. researchgate.net For nucleophilic attack, the N-oxide group renders the ortho and para positions more electron-deficient. In the case of 2,5-dimethylpyridine 1-oxide, this would activate the 2-, 4-, and 6-positions for nucleophilic attack. The presence of strong electron-withdrawing groups at the ortho or para positions further facilitates these reactions. libretexts.org
A variety of strong nucleophiles, both charged and neutral, such as hydroxide, alkoxides, thiolates, and amines, can be employed in these substitution reactions. chemistrysteps.com The reaction of nitropyridine isocyanates with 3,5-dimethylpyridine (B147111) N-oxide has been investigated, leading to the formation of substituted amines. ntnu.no
| Reactant | Nucleophile | Product | Reference |
| 2-Nitrochlorobenzene | Hydroxide ion | 2-Nitrophenol | libretexts.org |
| Nitropyridine isocyanate | 3,5-Dimethylpyridine N-oxide | Substituted amine | ntnu.no |
Electrophilic Substitution Reactions on the Pyridine N-Oxide Scaffold
The N-oxide group also influences electrophilic substitution reactions on the pyridine ring. While the pyridine ring itself is generally deactivated towards electrophilic attack compared to benzene, the N-oxide can direct incoming electrophiles. The oxygen atom of the N-oxide group can donate electron density to the ring, particularly at the ortho and para positions, thereby facilitating electrophilic substitution.
For instance, 2-iodo-3,5-dimethylpyridine (B1504611) 1-oxide is susceptible to electrophilic aromatic substitution, allowing for further functionalization at positions ortho or para to the iodine atom. evitachem.com Mechanistically, these reactions proceed through the formation of a sigma complex intermediate before re-aromatization. evitachem.com Acid-catalyzed hydrogen exchange studies on substituted pyridine 1-oxides have provided insights into the orientation of electrophilic substitution. For example, 3,5-dimethylpyridine 1-oxide undergoes hydrogen exchange on the free base at the 2-, 4-, and 6-positions. rsc.orgrsc.org This contrasts with 2,6-dimethylpyridine (B142122) 1-oxide, where exchange occurs at the 3-position on the conjugate acid. rsc.orgrsc.org
Deoxygenation Reactions of Pyridine N-Oxides
The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a fundamental transformation in pyridine chemistry, allowing for the synthesis of the corresponding pyridine derivatives. usask.ca Various methods have been developed for this purpose, employing a range of reducing agents and catalysts.
These methods include the use of:
Indium and pivaloyl chloride organic-chemistry.org
The Lewis acids Zn(OTf)₂ and Cu(OTf)₂ organic-chemistry.org
Visible light-mediated metallaphotoredox catalysis with Hantzsch esters as reductants organic-chemistry.org
Electrochemical methods in aqueous solution organic-chemistry.org
[Pd(OAc)₂]/dppf catalyzed transfer oxidation of triethylamine (B128534) under microwave irradiation organic-chemistry.org
The choice of deoxygenation method can be crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule. For example, visible-light mediated protocols have demonstrated high chemoselectivity, tolerating groups like carbamates, esters, and nitro groups. organic-chemistry.org
Sigmatropic Rearrangements and Photochemical Isomerizations of Dimethylpyridine Derivatives
Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. uh.edulibretexts.orglibretexts.org In the context of pyridine N-oxide derivatives, these rearrangements can lead to the formation of various isomers. For example, the reaction of 3,5-dimethylpyridine N-oxide with phenylsulfonylpropadiene can yield a smolecule.com sigmatropic rearrangement product. clockss.org
Photochemical isomerization represents another important reaction pathway for dimethylpyridine derivatives. The irradiation of 2,3-dimethylpyridine at 254 nm results in the formation of 2,6-dimethylpyridine, 3,4-dimethylpyridine, and 2,5-dimethylpyridine. preprints.org Interestingly, when the irradiation is performed at a longer wavelength (290 nm), 2,5-dimethylpyridine becomes the sole product. preprints.org These photochemical reactions are thought to proceed through different pathways, potentially involving electrocyclic ring closure to form an azaprefulvene isomer followed by sigmatropic shifts. preprints.org DFT calculations have been employed to study the photoisomerization of pyridine derivatives, suggesting the formation of Dewar isomers as intermediates. researchgate.net
| Reaction Type | Reactant | Conditions | Product(s) | Reference |
| Sigmatropic Rearrangement | 3,5-Dimethylpyridine N-oxide and Phenylsulfonylpropadiene | Room Temperature | smolecule.com Sigmatropic Rearrangement Product | clockss.org |
| Photochemical Isomerization | 2,3-Dimethylpyridine | 254 nm irradiation | 2,6-Dimethylpyridine, 3,4-Dimethylpyridine, 2,5-Dimethylpyridine | preprints.org |
| Photochemical Isomerization | 2,3-Dimethylpyridine | 290 nm irradiation | 2,5-Dimethylpyridine | preprints.org |
Halogen Bonding Interactions Involving the N-Oxide Moiety
The oxygen atom of the N-oxide group in this compound can act as a halogen bond acceptor. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. mdpi.comrsc.org
Studies have shown that methyl-substituted pyridine N-oxides form co-crystals with diiodoperfluoroalkanes through C−I···O⁻−N⁺ halogen bonds. mdpi.com In the co-crystal of 2,5-dimethylpyridine N-oxide with tetrafluoro-1,2-diiodoethane, the N-O group acts as a μ-O,O,O acceptor. researchgate.netmdpi.com The strength of these halogen bonds is influenced by the electron-donating or -withdrawing nature of the substituents on the pyridine ring. For example, the electron-donating methyl groups in 2,6-dimethylpyridine N-oxide lead to a stronger Cl···O interaction compared to the unsubstituted pyridine N-oxide. rsc.org
Oxidative Reactions and Electron Transfer Processes Facilitated by the N-Oxide Group
The N-oxide group can facilitate oxidative reactions and electron transfer processes. For instance, the oxidation of methylpyridines, including lutidines, with argentous sulfate (B86663) and argentous oxide has been investigated. bme.hu These reactions, carried out at elevated temperatures, lead to the oxidation of methyl groups to carboxylic acids, which can then decarboxylate to form lower methylpyridines. bme.hu However, these reactions often result in the formation of tars as the primary products. bme.hu
Cycloaddition Reactions to the N-O Bond of Pyridine N-Oxides
Pyridine N-oxides can participate in cycloaddition reactions, where the N-O bond acts as a 1,3-dipole. researchgate.net These reactions are a versatile tool for the synthesis of functionalized nitrogen heterocycles. researchgate.net
The reaction of 3,5-dimethylpyridine N-oxide with phenylsulfonylpropadiene, in addition to the sigmatropic rearrangement product, also yields a 1:2 azetidine-type cycloadduct. clockss.org Furthermore, the reactivity of nitropyridine isocyanates in 1,3-dipolar cycloaddition reactions with 3,5-dimethylpyridine N-oxide has been studied, leading to the formation of various heterocyclic compounds. ntnu.no The cycloaddition reactivity of pyridine N-oxides is influenced by their aromaticity, which provides a high degree of ground-state stabilization. clockss.org
O-Alkylation Reactions of Pyridine N-Oxides
The oxygen atom of the N-oxide group in pyridine N-oxides is nucleophilic and readily attacks electrophilic centers. This reactivity is central to O-alkylation reactions, a fundamental transformation for this class of compounds. In the case of this compound, O-alkylation involves the reaction of the N-oxide with an alkylating agent, leading to the formation of a stable 1-alkoxy-2,5-dimethylpyridinium salt. This process not only modifies the electronic properties of the pyridine ring but also introduces a good leaving group, paving the way for subsequent transformations.
The general mechanism for O-alkylation is a straightforward bimolecular nucleophilic substitution (SN2) reaction. The oxygen atom of this compound acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent. This reaction is typically efficient for primary and secondary alkylating agents. Common reagents used for this purpose include alkyl halides, such as methyl iodide, and alkyl sulfates, like dimethyl sulfate. orgsyn.orgorgsyn.org More potent electrophiles like trifluoromethanesulfonic (triflic) anhydride (B1165640) can also be used for O-functionalization. tcichemicals.com
A well-documented, analogous procedure for the O-methylation of 2-picoline-1-oxide (2-methylpyridine 1-oxide) using dimethyl sulfate provides a clear blueprint for the O-alkylation of this compound. orgsyn.orgorgsyn.org The reaction is typically performed by carefully adding the alkylating agent to the N-oxide, often without a solvent, and controlling the temperature of the exothermic reaction. The resulting 1-alkoxypyridinium salt is generally a crystalline solid that can be isolated in high yield. orgsyn.orgorgsyn.org
Table 1: Representative Conditions for O-Methylation of Pyridine N-Oxides This table is based on an analogous reaction with 2-picoline-1-oxide and is representative for this compound.
| Step | Reagent | Conditions | Observation/Outcome | Reference |
|---|---|---|---|---|
| 1. Reaction | Dimethyl sulfate | Dropwise addition to powdered N-oxide | Temperature maintained at 80-90°C during addition. | orgsyn.orgorgsyn.org |
| 2. Heating | - | 90-100°C on a steam bath for 2 hours | Ensures complete reaction. | orgsyn.orgorgsyn.org |
| 3. Isolation | - | Poured into a dish and cooled in a desiccator | Forms a white crystalline mass of 1-methoxy-2,5-dimethylpyridinium methyl sulfate in near-quantitative yield. | orgsyn.orgorgsyn.org |
The resulting N-alkoxypyridinium salts are not merely stable products but also versatile synthetic intermediates. researchgate.netnih.gov The N-O bond can be cleaved under various conditions. For instance, photoinduced electron transfer to N-alkoxypyridinium salts can lead to the cleavage of the N-O bond, generating an alkoxyl radical. researchgate.net This process can be highly amplified in the presence of a pyridine base, such as lutidine, which reacts with the initial alkoxyl radical to produce a pyridinyl radical, propagating a chain reaction. researchgate.net
Furthermore, certain N-alkoxypyridinium salts can serve as alkylating agents themselves. For example, 2-tert-butoxy-1-methylpyridinium triflate, formed by the methylation of 2-tert-butoxypyridine, has been reported as a useful reagent for etherification, acting as a source of a tert-butyl cation. researchgate.net This highlights the synthetic utility embedded in the O-alkylation products of pyridine N-oxides.
Table 2: Summary of O-Alkylation Research Findings
| Reaction Type | Alkylating Agent | Product Class | Mechanistic Insight |
|---|---|---|---|
| O-Methylation | Dimethyl sulfate | 1-Methoxypyridinium salt | SN2 reaction; product is a stable, isolable crystalline solid. orgsyn.orgorgsyn.org |
| O-Alkylation | Alkyl Halides | 1-Alkoxypyridinium salt | Forms a key intermediate for photoredox catalysis. nih.gov |
| Radical Generation | N/A (from product) | Alkoxyl radicals | Photoinduced electron transfer to N-alkoxypyridinium salts cleaves the N-O bond. researchgate.net |
| O-Functionalization | Triflic anhydride | Pyridine-N-oxide adduct | Interception of keteniminium ions by N-oxides. tcichemicals.com |
Advanced Structural and Spectroscopic Characterization of 2,5 Dimethylpyridine 1 Oxide and Its Derivatives
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a crystalline solid. For aromatic N-oxides like 2,5-Dimethylpyridine (B147104) 1-oxide, this technique reveals not only the molecular geometry but also the intricate network of non-covalent interactions that govern the crystal packing. nih.govscirp.org
The solid-state architecture of 2,5-Dimethylpyridine 1-oxide and its derivatives is significantly influenced by supramolecular interactions. The N-oxide group is a potent hydrogen bond acceptor, a role that is crucial in forming extended networks. mdpi.com
Hydrogen Bonding: In the crystal structure of co-crystals involving this compound, the N-O group can act as a versatile acceptor for both halogen and hydrogen bonds. mdpi.com For instance, in a co-crystal with tetrafluoro-1,2-diiodoethane, the N-O group functions as a μ-O,O,O acceptor. mdpi.com In related structures, such as 3,5-lutidine N-oxide dihydrate, water molecules form bridging hydrogen bonds with the N-oxide's oxygen atom, stabilizing the crystal lattice. nih.govnih.gov These interactions are fundamental to crystal engineering, allowing for the design of materials with specific properties. scirp.org
| Compound/Complex | Interaction Type | Description | Interatomic/Interplanar Distance | Citation |
| 2,5-Dimethylpyridine N-oxide • C₂F₄I₂ | Halogen & Hydrogen Bonding | N-O group acts as a μ-O,O,O acceptor. | Not specified | mdpi.com |
| 3,5-Dimethylpyridine (B147111) N-oxide Dihydrate | Hydrogen Bonding & π-π Stacking | Water molecules form H-bonds with the N-O group; rings stack efficiently. | 3.569 (1) Å (π-π separation) | researchgate.net |
| Bis(4-dimethylaminopyridinium) Tetrachlorocuprate | Hydrogen Bonding & π-π Stacking | N-H···Cl and C-H···Cl hydrogen bonds; face-to-face π-π stacking. | 3.7622 (5) Å (centroid-centroid) | scirp.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. researchgate.net For this compound, both proton (¹H) and nitrogen (¹⁵N) NMR provide specific details about the electronic environment of the nuclei within the molecule.
The ¹H NMR spectrum of this compound is dictated by the electronic effects of the N-oxide group and the two methyl substituents. The oxygen atom is strongly electron-withdrawing, which deshields the protons on the pyridine (B92270) ring, causing their signals to appear at a higher chemical shift (downfield) compared to the non-oxidized parent compound. nih.gov
In the isomeric 3,5-lutidine N-oxide, the protons at positions 2, 4, and 6 (labeled c and a) are closer to the electron-withdrawing oxygen and thus show a displacement to a higher frequency than the methyl group protons. nih.gov A similar effect is expected for this compound. The proton at C6 would be the most deshielded due to its proximity to the N-oxide group. The protons at C3 and C4 will have distinct chemical shifts influenced by their position relative to the N-oxide and the methyl groups. Methyl substitution generally causes a notable effect on the chemical shifts due to changes in π-electron densities. researchgate.net
| Proton Position | Expected Chemical Shift (ppm) | Rationale | Citation |
| H-6 | ~8.2 | Strongly deshielded by adjacent electron-withdrawing N-oxide group. | nih.gov |
| H-3 | ~7.0-7.2 | Influenced by N-oxide group and ortho-methyl group. | nih.gov |
| H-4 | ~7.0-7.2 | Influenced by N-oxide group and meta-methyl group. | nih.gov |
| CH₃-2 | ~2.5 | Methyl group adjacent to the N-oxide group. | researchgate.net |
| CH₃-5 | ~2.3 | Methyl group further from the N-oxide group. | nih.gov |
The ¹⁵N nucleus is highly sensitive to its electronic environment, making ¹⁵N NMR spectroscopy a powerful probe for studying coordination and intermolecular interactions. scispace.commdpi.com The chemical shift of the pyridine nitrogen in N-oxides is particularly responsive to complexation. scispace.comcore.ac.uk
A key parameter is the coordination shift (Δδ(¹⁵N)), defined as the difference in the ¹⁵N chemical shift between the complexed and the free ligand (Δδ(¹⁵N) = δ¹⁵N_complex - δ¹⁵N_ligand). nih.gov For pyridine N-oxides, coordination to an electrophilic species (like a metal ion or a halogen) typically results in a negative coordination shift (an upfield shift to a lower ppm value). nih.govrsc.org This upfield shift is attributed to a decrease in the paramagnetic deshielding term on the nitrogen atom upon complexation. rsc.orgrsc.org For example, in DFT calculations for the complex between dichlorine and the related 2,6-dimethylpyridine (B142122) N-oxide, the coordination shift was calculated to be -16 ppm. rsc.org This demonstrates that the nitrogen nucleus becomes more shielded upon forming a halogen bond. rsc.orgrsc.org
| Compound | δ(¹⁵N) Chemical Shift (ppm) | Δδ(¹⁵N) Coordination Shift (ppm) | Citation |
| Pyridine N-oxide (PyNO) | -90 | — | rsc.orgrsc.org |
| 2,6-Dimethylpyridine N-oxide (26DiMePyNO) | -95 | — | rsc.orgrsc.org |
| Cl₂-PyNO Complex | -106 | -16 | rsc.orgrsc.org |
| Cl₂-26DiMePyNO Complex | -111 | -16 | rsc.orgrsc.org |
| I₂-PyNO Complex | -111 | -21 | rsc.org |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's chemical bonds. spectroscopyonline.com These methods are complementary and essential for identifying functional groups and analyzing molecular structure. spectroscopyonline.com
For this compound, the spectra are dominated by vibrations of the pyridine ring and the attached methyl and N-oxide groups.
Pyridine Ring Vibrations: The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. researchgate.net Pyridine ring stretching modes are observed between 1610 cm⁻¹ and 1430 cm⁻¹. researchgate.net The ring breathing mode, a symmetric expansion and contraction of the entire ring, results in a strong Raman band, often near 1000 cm⁻¹. researchgate.net
Methyl Group Vibrations: The methyl (CH₃) groups produce symmetric and asymmetric stretching vibrations in the 2980-2870 cm⁻¹ range. researchgate.net
N-O Group Vibrations: The N-O stretching vibration is a key diagnostic band for pyridine N-oxides. It typically appears as a strong band in the IR spectrum in the region of 1300-1200 cm⁻¹. Its exact position is sensitive to substitution on the pyridine ring.
In-plane and Out-of-plane Bending: The spectra also contain numerous bands corresponding to C-H in-plane and out-of-plane bending vibrations, which occur at lower frequencies. researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Citation |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | researchgate.net |
| Methyl C-H Stretch | 2980 - 2870 | IR, Raman | researchgate.net |
| Pyridine Ring Stretch | 1610 - 1430 | IR, Raman | researchgate.net |
| N-O Stretch | 1300 - 1200 | IR (Strong) | N/A |
| Ring Breathing Mode | ~1000 | Raman (Strong) | researchgate.net |
| C-H Out-of-plane Bend | 900 - 700 | IR | researchgate.net |
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions
UV/Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. ijprajournal.com The resulting spectrum provides information about the electronic structure of a molecule, particularly the nature of its π-electron system. vscht.cz
For aromatic N-oxides like this compound, the UV/Vis spectrum is characterized by absorption bands arising from electronic transitions within the conjugated system. The two primary types of transitions are:
π→π Transitions:* These are high-intensity absorptions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For substituted pyridine 1-oxides, these transitions typically occur at shorter wavelengths (higher energy). ijprajournal.com
n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as one of the lone pairs on the oxygen atom, to a π* antibonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths (lower energy) compared to π→π* transitions. ijprajournal.com
The positions and intensities of these absorption bands are sensitive to substituents on the pyridine ring and the polarity of the solvent. acs.org Computational studies on the related 2-methylpyridine (B31789) 1-oxide have identified electronic transitions around 274-310 nm. researchgate.net Similar transitions are expected for this compound.
| Transition Type | Description | Typical Wavelength Range | Expected Intensity | Citation |
| π→π | Excitation from a π bonding to a π antibonding orbital. | 250 - 290 nm | High (ε ≈ 10⁴) | ijprajournal.comacs.org |
| n→π | Excitation from a non-bonding to a π antibonding orbital. | 300 - 350 nm | Low (ε ≈ 10²) | ijprajournal.comacs.org |
Computational and Theoretical Chemistry Studies of 2,5 Dimethylpyridine 1 Oxide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a molecule's geometry, energy, and various reactivity descriptors. For 2,5-Dimethylpyridine (B147104) 1-oxide, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p), can elucidate its electronic structure and reactivity.
The optimized molecular structure reveals the planarity of the pyridine (B92270) ring and the geometry of the N-oxide bond. A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.
Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions susceptible to electrophilic or nucleophilic attack. For 2,5-Dimethylpyridine 1-oxide, the MEP would show a region of high negative potential around the oxygen atom of the N-oxide group, indicating its nucleophilic character.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for predicting how this compound will interact with other reagents.
Table 1: Representative Global Reactivity Descriptors for a Pyridine N-Oxide Derivative Calculated using DFT
Parameter Definition Calculated Value (eV) EHOMO Energy of the Highest Occupied Molecular Orbital -6.50 ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.25 Energy Gap (ΔE) ELUMO - EHOMO 5.25 Electronegativity (χ) -(EHOMO + ELUMO) / 2 3.875 Chemical Hardness (η) (ELUMO - EHOMO) / 2 2.625 Global Electrophilicity Index (ω) χ2 / (2η) 2.86
```*Note: The values in this table are illustrative for a generic pyridine N-oxide derivative and are intended to represent the type of data obtained from DFT calculations.*
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. These methods are fundamental in drug discovery and design.
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity. This score, often expressed as a binding energy, estimates the strength of the interaction. For this compound, docking studies could be employed to investigate its potential as an inhibitor for a specific enzyme by predicting how it fits
Diverse Research Applications of 2,5 Dimethylpyridine 1 Oxide
Role in Organic Synthesis as a Versatile Intermediate
2,5-Dimethylpyridine (B147104) 1-oxide serves as a crucial intermediate in the synthesis of more complex organic molecules. cymitquimica.comevitachem.com The presence of the N-oxide functional group activates the pyridine (B92270) ring, facilitating a variety of chemical transformations. iucr.org This activation allows for nucleophilic and electrophilic substitution reactions that would not readily occur with the parent 2,5-dimethylpyridine. iucr.org
The N-oxide group can be readily introduced via oxidation of 2,5-dimethylpyridine using common oxidizing agents like hydrogen peroxide or peracids. Conversely, the N-oxide can be removed through reduction, providing a strategic tool for chemists to manipulate the reactivity of the pyridine ring during a synthetic sequence. evitachem.comgoogle.com This reversible N-oxidation is a key strategy in the preparation of various pyridine derivatives. google.com
For instance, the synthesis of more complex substituted pyridines often involves the initial formation of the N-oxide to direct subsequent reactions. The N-oxide can influence the regioselectivity of electrophilic substitution reactions, guiding incoming groups to specific positions on the pyridine ring. evitachem.com Furthermore, the alkyl groups on the ring can also participate in reactions, such as condensation with aldehydes. google.com
An example of its utility is in the synthesis of 2-cyano-3,5-dimethylpyridine 1-oxide, which is a useful precursor for creating more elaborate molecules. mdpi.com The transformation of 2-cyano-3,5-lutidine to its N-oxide derivative is a key step in certain synthetic pathways. mdpi.com
Catalytic Applications of 2,5-Dimethylpyridine 1-Oxide and Related Pyridine N-Oxides
Pyridine N-oxides, including this compound, have emerged as a significant class of compounds in the field of catalysis, functioning as Lewis bases, ligands for metal catalysts, and organocatalysts. nih.gov
The oxygen atom of the N-oxide group in this compound possesses Lewis basicity, allowing it to act as an electron donor. nih.gov This property enables it to coordinate with metal ions, forming metal complexes that can catalyze a wide range of organic transformations. researchgate.net The steric and electronic properties of the pyridine N-oxide ligand, influenced by the methyl groups at the 2 and 5 positions, can be fine-tuned to modulate the activity and selectivity of the metal catalyst. acs.orgacs.org
Pyridine N-oxides can act as ligands for transition metal complexes, and their synthesis is often straightforward. researchgate.net In some instances, the N-oxide can enhance the reactivity of metal catalysts in reactions such as the hydrogenation of functionalized pyridines. rsc.org
Chiral pyridine N-oxides have been developed as effective organocatalysts for various asymmetric reactions. researchgate.net These catalysts can activate silicon-based reagents, such as allyltrichlorosilane, facilitating their addition to aldehydes in a stereoselective manner. researchgate.net The N-oxide moiety's ability to activate the silane, combined with a chiral scaffold, allows for the synthesis of enantioenriched products. mdpi.comresearchgate.net
For example, chiral biaryl N-oxide compounds have been shown to catalyze the asymmetric allylation of benzaldehyde (B42025) derivatives with high enantioselectivity. researchgate.net While specific examples focusing solely on this compound as a chiral organocatalyst are less common in the provided context, the broader class of pyridine N-oxides demonstrates significant potential in this area.
Pyridine N-oxides have recently found application as precursors to oxygen-centered radicals in photoredox catalysis. nih.govacs.org Under visible light irradiation and in the presence of a suitable photoredox catalyst, pyridine N-oxides can be oxidized to generate highly reactive N-oxy radicals. nih.govnih.gov These radicals can then participate in a variety of chemical transformations, including C-H functionalization and the difunctionalization of alkenes. acs.orgnih.govacs.org
For example, the photoredox-catalyzed reaction of 1,6-enynes with 2,6-lutidine N-oxide leads to the formation of diverse polycyclic compounds through a radical cascade annulation. nih.gov Similarly, pyridine N-oxides can act as hydrogen atom transfer (HAT) reagents in the photochemical alkylation of electron-deficient heteroarenes. researchgate.net These methods offer mild and metal-free conditions for forging new carbon-carbon and carbon-heteroatom bonds. nih.gov
Coordination Chemistry with Metal Ions and Complex Formation
The ability of 2,5-dimethylpyridine and its N-oxide derivative to act as ligands in coordination chemistry is well-documented. iucr.org The nitrogen atom of the pyridine ring and the oxygen atom of the N-oxide can both coordinate to metal ions, leading to the formation of a diverse array of coordination compounds. acs.orgacs.orgsolubilityofthings.com
The steric hindrance provided by the two methyl groups in 2,5-dimethylpyridine influences its coordination behavior. iucr.org This steric effect can affect the geometry and stability of the resulting metal complexes. Studies have investigated the coordination of various dimethyl-substituted pyridines, including the 2,5-isomer, with metal ions like nickel(II). acs.org
Pyridine N-oxides, in general, are known to form stable complexes with a variety of metal ions. acs.org For example, 3,5-lutidine N-oxide has been used as a ligand in the synthesis of manganese(III)-porphyrin complexes. iucr.org The coordination of these ligands can be studied using techniques such as nuclear magnetic resonance (NMR) to understand the interactions between the ligand and the metal center. rsc.org
| Ligand | Metal Ion | Resulting Complex Type | Reference |
| 2,5-Dimethylpyridine | Nickel(II) | Square-Planar, Tetrahedral, Octahedral | acs.org |
| 3,5-Lutidine N-oxide | Manganese(III) | Porphyrin Complex | iucr.org |
| Methylpyridines | Copper(II) | Coordination Complexes | rsc.org |
Scaffold Design in Medicinal Chemistry Research
The pyridine N-oxide scaffold, including derivatives of this compound, is a valuable structural motif in medicinal chemistry. solubilityofthings.com These compounds serve as important intermediates in the synthesis of various pharmaceutically active molecules. cymitquimica.com
For example, derivatives of dimethylpyridine N-oxide are crucial intermediates in the synthesis of proton pump inhibitors like omeprazole (B731) and esomeprazole. google.compharmaffiliates.com The synthesis of these drugs often involves the N-oxidation of a substituted pyridine, followed by further functionalization. google.com The N-oxide plays a key role in directing the subsequent chemical transformations necessary to build the final drug molecule.
The biological activity of pyridine N-oxide derivatives is an area of active research. nih.gov Their ability to act as Lewis bases and participate in various chemical reactions makes them versatile building blocks for creating new therapeutic agents. nih.gov
Heterocyclic Frameworks for Novel Chemical Entity Development
The structure of this compound is a foundational component for constructing more complex heterocyclic systems. Its unique electronic properties facilitate reactions that are otherwise difficult with the unoxidized pyridine. Pyridine N-oxides are generally more reactive toward both electrophilic and nucleophilic reagents than the pyridines they are derived from. researchgate.net
One of the key strategies for developing novel chemical entities from pyridine N-oxides involves transition metal-catalyzed C-H activation. researchgate.net Palladium-catalyzed reactions, in particular, have been shown to be effective for the direct arylation of pyridine N-oxides, typically with high selectivity for the 2-position. researchgate.net While studies often focus on a range of substituted pyridine N-oxides, the principles are broadly applicable. For instance, research on the decarboxylative ortho C-H bond arylation of pyridine 1-oxides demonstrated that electron-donating substituents, such as methyl groups, provide higher yields of the arylated products. sci-hub.se This suggests that this compound would be a suitable substrate for such transformations, enabling the creation of complex biaryl structures which are prevalent in medicinal chemistry and material science.
In a specific example of palladium-catalyzed decarboxylative arylation, various substituted pyridine 1-oxides were reacted with benzoic acids to form 2-arylpyridine 1-oxides. sci-hub.se The reaction conditions for a related substrate, 3,5-dimethylpyridine (B147111) 1-oxide, are detailed in the table below, illustrating a common methodology for this class of compounds. sci-hub.se
| Reactant A | Reactant B | Catalyst (mol%) | Co-oxidant (mol%) | Oxidant (equiv.) | Solvent | Temperature | Time |
|---|---|---|---|---|---|---|---|
| 3,5-Dimethylpyridine 1-oxide | Benzoic acid | Pd(OAc)₂ (10) | Ag₂CO₃ (20) | K₂S₂O₈ (2.0) | Acetonitrile / TFA | 110 °C | 24 h |
Furthermore, photochemical reactions provide another avenue for creating novel frameworks. The irradiation of pyridine derivatives can lead to isomerization products through intermediates like Dewar pyridines. preprints.org For example, irradiating 2,3-dimethylpyridine can yield 2,5-dimethylpyridine among other isomers, highlighting the potential for skeletal rearrangements to access diverse heterocyclic frameworks. preprints.org
Precursors for Pharmaceutically Relevant Compounds
Pyridine N-oxides are recognized as important intermediates in the synthesis of pharmaceuticals. guidechem.comgoogle.com The N-oxide group can activate adjacent positions for functionalization and can be easily removed in a later synthetic step to yield the final substituted pyridine target. researchgate.net For example, the related compound 3,5-dimethylpyridine N-oxide is a known precursor in the synthesis of proton pump inhibitors like omeprazole and esomeprazole. vulcanchem.com In these syntheses, the N-oxide is first functionalized before being coupled with other heterocyclic fragments. vulcanchem.com
While direct examples detailing the use of this compound as a precursor for a specific, named pharmaceutical are less commonly documented in broad literature, its utility is implied by its chemical nature. It serves as a building block for substituted pyridines which are a core structural motif in many biologically active compounds. researchgate.net The synthesis of functionalized 2,5-dimethylpyridine derivatives often begins with the N-oxidation of 2,5-dimethylpyridine. scispace.com This intermediate, this compound, can then undergo reactions such as chloromethylation or other substitutions, which are key steps in building the complex scaffolds required for pharmaceutical agents. google.comvulcanchem.com
The synthesis of N-trimethylammoniumethoxy-2,5-lutidinium dibromide, a choline (B1196258) derivative, was accomplished by reacting this compound with bromocholine bromide in acetonitrile, showcasing its role as a precursor to new quaternary ammonium (B1175870) compounds with potential biological activities under investigation. scispace.com
| Reactant A | Reactant B | Solvent | Product |
|---|---|---|---|
| This compound | Bromocholine bromide | Acetonitrile | N-Trimethylammoniumethoxy-2,5-lutidinium dibromide |
Supramolecular Assembly and Host-Guest Complexation
Supramolecular chemistry explores the formation of complex, organized structures through non-covalent interactions. mdpi.com Pyridine N-oxides, including this compound, can participate in these assemblies as guest molecules within larger host structures or as components of crystalline networks. nih.govbeilstein-journals.org The polar N-O bond is capable of forming strong hydrogen bonds and other electrostatic interactions, which are fundamental to molecular recognition and self-assembly. researchgate.net
Research into host-guest complexes has demonstrated that resorcinarenes are particularly effective hosts for N-heterocyclic compounds. beilstein-journals.org These bowl-shaped host molecules can encapsulate guest molecules in their cavities, stabilized by multiple C-H···π interactions. beilstein-journals.org A study on the complexation of various aromatic N-oxides with a C-hexyl-2-bromoresorcinarene host showed that the size, shape, and electronic properties of the guest molecule influence the stability and structure of the resulting complex. beilstein-journals.org While this specific study focused on other isomers like 3-methylpyridine (B133936) N-oxide and 4-methylpyridine (B42270) N-oxide, the findings suggest that this compound could act as a guest, with its methyl groups influencing its fit and orientation within the host's cavity. beilstein-journals.org
The ability of lutidine N-oxides to form hydrated crystalline structures further highlights their role in supramolecular assembly. The synthesis and crystallization of 3,5-lutidine N-oxide dehydrate revealed a novel solvated supramolecular structure. jove.com In this structure, water molecules stabilize the N-oxide via hydrogen bonding, helping to construct a larger, ordered assembly. nih.govjove.com This capacity for forming stable hydrates through intermolecular forces indicates that this compound likely shares this ability to participate in hydrogen-bonded networks, a key principle in the design of crystalline materials and supramolecular architectures. nih.gov
| Assembly Type | Host/Component A | Guest/Component B | Key Interactions | Reference |
|---|---|---|---|---|
| Host-Guest Complex | C-hexyl-2-bromoresorcinarene | Aromatic N-Oxides (e.g., methylpyridine N-oxides) | C-H···π, Electrostatic | beilstein-journals.org |
| Supramolecular Hydrate | 3,5-Lutidine N-oxide | Water | Hydrogen Bonding | nih.govjove.com |
Derivatization and Functionalization Strategies for 2,5 Dimethylpyridine 1 Oxide
Chemical Modification of Methyl Groups
The methyl groups of 2,5-dimethylpyridine (B147104) 1-oxide are susceptible to various chemical transformations, including halogenation and oxidation, enabling the introduction of new functional groups.
One significant modification is the chlorination of the methyl group at the 2-position. This side-chain functionalization is a key step in the synthesis of important pharmaceutical intermediates. asianjpr.com The process can involve the chloromethylation of 3,5-dimethylpyridine (B147111) N-oxide using reagents like chloromethyl methyl ether (CMME) or paraformaldehyde with a Lewis acid catalyst. vulcanchem.com Alternatively, 3,5-dimethylpyridine can first be chloromethylated at the 2-position with agents such as thionyl chloride (SOCl₂) and subsequently oxidized to the N-oxide using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA). vulcanchem.com These methods result in the formation of 2-(chloromethyl)-3,5-dimethylpyridine (B122946) 1-oxide, a reactive intermediate where the chloromethyl group can undergo further nucleophilic substitution reactions. vulcanchem.com
Oxidation of the methyl groups presents another route for functionalization. Studies on the oxidative ammonolysis of 2,5-dimethylpyridine (2,5-lutidine) have shown that the methyl group at the 2-position is preferentially oxidized first. researchgate.net This reaction converts the methyl group into a cyano group, initially forming 2-cyano-5-methylpyridine, which can then be further oxidized to 2,5-dicyanopyridine. researchgate.net While this specific research focuses on the parent pyridine (B92270), the N-oxide functionality influences reactivity but does not preclude oxidation at the methyl positions. Research on the oxidation of various methylpyridines (lutidines) with argentous compounds like silver(I) oxide has also been explored, though these reactions can lead to a mixture of products, including the formation of lower methylpyridines through oxidation to carboxylic acids followed by decarboxylation, alongside significant tar formation. bme.hu
| Reaction Type | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| Chloromethylation | 3,5-Dimethylpyridine N-oxide | Chloromethyl methyl ether (CMME), Lewis acid | 2-(Chloromethyl)-3,5-dimethylpyridine 1-oxide | vulcanchem.com |
| Oxidative Ammonolysis | 2,5-Dimethylpyridine | Vanadium oxide catalyst, NH₃, O₂ | 2-Cyano-5-methylpyridine | researchgate.net |
| Oxidation | Methylpyridines | Argentous sulfate (B86663), Argentous oxide | Carboxylic acids (decarboxylate), Tars | bme.hu |
Pyridine Ring Functionalization (e.g., Halogenation, Nitration, Substitution Reactions)
The pyridine ring of 2,5-dimethylpyridine 1-oxide can undergo electrophilic substitution reactions such as halogenation and nitration, although the positions of the methyl groups and the N-oxide functionality exert significant directive and steric effects.
Halogenation: Bromination of lutidine derivatives has been investigated under various conditions. The bromination of lutidines in fuming sulfuric acid is an effective method for producing bromo-derivatives substituted on the pyridine nucleus in excellent yields. researchgate.net The action of potassium amide in liquid ammonia (B1221849) on 3-bromo-2,5-dimethylpyridine (B107869) N-oxide has also been studied as a route to aminopyridine derivatives. researchgate.net In this case, the reaction proceeds partially via a 3,4-pyridyne-N-oxide intermediate. researchgate.net The presence of the bromine atom on the ring provides a handle for further modifications through reactions like nucleophilic substitution or cross-coupling, although the adjacent methyl groups can introduce steric hindrance. smolecule.com
Nitration: The nitration of pyridine N-oxides typically occurs at the 4-position due to the electronic influence of the N-oxide group. sapub.org However, the substitution pattern of 2,5-dimethylpyridine presents challenges. Attempts to nitrate (B79036) 2,5-dimethylpyridine using dinitrogen pentaoxide (DNP) in liquid sulfur dioxide resulted in only trace amounts of nitrated products. scispace.com This resistance to nitration under these conditions is attributed to steric hindrance, as adjacent α and β positions on the pyridine ring needed to be unsubstituted for the reaction to proceed effectively. scispace.com In contrast, nitration of 3,5-lutidine-N-oxide with a mixture of nitric and sulfuric acid successfully yields 4-nitro-3,5-dimethylpyridine-N-oxide. google.com
| Substrate | Nitrating Agent | Conditions | Result | Reference |
|---|---|---|---|---|
| 2,5-Dimethylpyridine | Dinitrogen pentaoxide (N₂O₅) | Liquid SO₂ | Trace products | scispace.com |
| 3,5-Lutidine-N-oxide | HNO₃ / H₂SO₄ | - | 4-Nitro-3,5-dimethylpyridine-N-oxide | google.com |
Substitution Reactions: The N-oxide group generally makes the pyridine ring more reactive towards both electrophilic and nucleophilic reagents compared to the parent pyridine. researchgate.net Nucleophilic substitution reactions on halopyridine N-oxides are well-documented. For instance, the bromine atom in 4-bromo-3,5-dimethylpyridine (B1290125) 1-oxide can be replaced by nucleophiles. smolecule.com These reactions are influenced by steric factors from the neighboring methyl groups. smolecule.com
O-Substituted Pyridine N-Oxide Derivatives Formation
The oxygen atom of the N-oxide group in this compound is a key site for derivatization, enabling the formation of various O-substituted products. These reactions typically involve the N-oxide oxygen acting as a nucleophile.
A notable strategy involves the reaction of pyridine N-oxides with alkyl halides. A series of O-substituted pyridine N-oxides containing an N-trimethylammoniumethoxy substituent have been synthesized by reacting the corresponding N-oxide with bromocholine bromide. scispace.com While pyridine-N-oxide and its monomethyl derivatives react readily when heated in the absence of a solvent, dimethylpyridine-N-oxides like 2,5-lutidine-N-oxide require a solvent, such as acetonitrile, to avoid degradation. scispace.com The reaction proceeds via nucleophilic attack of the N-oxide oxygen on the electrophilic carbon of bromocholine. scispace.com
| N-Oxide Reactant | Electrophile | Solvent | Product | Reference |
|---|---|---|---|---|
| 2,5-Lutidine-N-oxide | Bromocholine bromide | Acetonitrile | N-Trimethylammoniumethoxy-2,5-lutidinium dibromide | scispace.com |
| 3,5-Lutidine-N-oxide | Bromocholine bromide | Acetonitrile | N-Trimethylammoniumethoxy-3,5-lutidinium dibromide | scispace.com |
Beyond covalent bond formation, the N-oxide oxygen can also participate in non-covalent interactions to form derivatives in the solid state. In co-crystals with tetrafluoro-1,2-diiodoethane, the N-oxide group of this compound acts as a μ-O,O,O acceptor, engaging in both halogen and hydrogen bonds. mdpi.com This demonstrates the polydentate nature of the N-O group as a mixed halogen-hydrogen bond acceptor, highlighting its utility in crystal engineering. mdpi.com
Current Research Trends and Future Perspectives in 2,5 Dimethylpyridine 1 Oxide Chemistry
Advancements in Asymmetric Catalysis Utilizing Chiral Pyridine (B92270) N-Oxides
The use of chiral pyridine N-oxides as organocatalysts in asymmetric synthesis has become a focal point of research, offering a cost-effective and environmentally friendly alternative to many metal-based catalysts. mdpi.comresearchgate.net These compounds act as potent Lewis bases, capable of activating organosilicon reagents and influencing the stereochemical outcome of various chemical transformations. mdpi.com The N-O bond's polarization creates a strong electron-donating oxygen atom, which is key to its catalytic activity. mdpi.com
The structure of the chiral pyridine N-oxide catalyst is paramount to its effectiveness. The presence of alkyl groups, such as the methyl groups in 2,5-dimethylpyridine (B147104) 1-oxide, at positions 2 or 6 of the pyridine ring can modulate the nucleophilicity of the N-oxide. mdpi.com This steric and electronic tuning is a critical strategy for optimizing catalyst performance. For instance, while alkyl groups can sometimes reduce nucleophilicity, the careful placement of electron-rich aryl groups can enhance both reactivity and selectivity in reactions like the enantioselective allylation of aldehydes. mdpi.com
Recent advancements have led to the development of novel families of chiral pyridine N-oxide catalysts. One notable example is the creation of helical chiral pyridine N-oxides, such as 1-azahelicene N-oxides. miami.edu These catalysts have proven effective in the enantioselective ring-opening of meso epoxides, demonstrating that structural modifications beneath the plane of the pyridine N-oxide can powerfully tune the catalyst's enantioselectivity. miami.edunih.gov The versatility of chiral pyridine N-oxides is further highlighted by their successful application as ligands for transition metals in asymmetric reactions, broadening their scope in catalysis. researchgate.netchim.it
| Catalyst Type | Application | Key Finding | Reference |
| Chiral Pyridine N-Oxides | Asymmetric Allylation | Catalyst structure, including alkyl/aryl groups, dictates enantioselectivity. | mdpi.com |
| Helical Chiral Pyridine N-Oxides | Ring-Opening of meso-Epoxides | Structural modifications beneath the N-oxide plane can tune enantioselectivity. | miami.edu |
| Chiral Pyridine N-Oxide Ligands | Transition Metal Catalysis | Useful and valuable ligands for stereoselective reactions. | researchgate.net |
Exploration of Pyridine N-Oxides in Novel Reaction Methodologies and Organic Transformations
Pyridine N-oxides, including 2,5-dimethylpyridine 1-oxide, are pivotal intermediates and reagents in a host of modern organic transformations. researchgate.net Their unique reactivity, which differs significantly from the parent pyridines, allows them to activate the pyridine ring for both electrophilic and nucleophilic substitutions, facilitating the synthesis of complex substituted pyridines. researchgate.netresearchgate.netsmolecule.com
One of the most innovative recent developments is the use of pyridine N-oxides in "skeletal editing." chinesechemsoc.org This strategy enables a single-atom swap (nitrogen to carbon) within the pyridine ring itself, transforming pyridine N-oxides into valuable aniline (B41778) derivatives. This method provides a powerful tool for fundamentally altering molecular scaffolds. chinesechemsoc.org
In the realm of photocatalysis, pyridine N-oxides have emerged as versatile reagents. They can function as hydrogen atom transfer (HAT) reagents, enabling the Minisci-type alkylation of electron-deficient heteroarenes without the need for an external photocatalyst. researchgate.net This occurs through the formation of an electron-donor-acceptor (EDA) complex between the N-oxide and the substrate. researchgate.net Furthermore, in combination with trifluoroacetic anhydride (B1165640), pyridine N-oxides can promote high-yielding and scalable trifluoromethylation reactions under photochemical conditions. nih.gov
Transition-metal-catalyzed reactions have also seen significant advancements. Palladium-catalyzed oxidative alkenylation of pyridine N-oxides provides a direct route to 2-alkenylpyridine N-oxides, which can be readily deoxygenated to the corresponding 2-alkenylpyridines. researchgate.net Similarly, palladium-catalyzed direct arylation reactions of pyridine N-oxides with aryl bromides or triflates occur with high yield and excellent regioselectivity for the 2-position. researchgate.net These methods represent highly attractive routes for the C-H functionalization of pyridine derivatives. researchgate.netresearchgate.net
| Reaction Methodology | Role of Pyridine N-Oxide | Transformation | Reference |
| Skeletal Editing | Substrate | Pyridine N-Oxide to Aniline Derivative | chinesechemsoc.org |
| Photocatalysis (HAT) | Reagent | Minisci-type Alkylation of Heteroarenes | researchgate.net |
| Photocatalysis (with TFAA) | Reagent | Trifluoromethylation | nih.gov |
| Pd-Catalyzed Alkenylation | Substrate | C-H Alkenylation | researchgate.net |
| Pd-Catalyzed Arylation | Substrate | C-H Arylation | researchgate.net |
Potential in Advanced Material Science and Functional Materials Development
The distinct electronic properties of pyridine N-oxides are being harnessed for the creation of advanced functional materials. evitachem.com Derivatives of these compounds are actively being investigated for their applications in polymer chemistry and the development of materials with unique electronic characteristics. evitachem.comrsc.org The N-oxide functional group can act as a versatile building block, influencing the supramolecular architecture and properties of the final material. rsc.orgsmolecule.com
A cutting-edge area of research involves the incorporation of pyridine N-oxides into covalent organic frameworks (COFs). researchgate.net Recently, a novel pyridine N-oxide ylide COF was synthesized. This material was designed to facilitate a spontaneous intramolecular single-electron transfer, leading to the generation of a biradical COF under ambient conditions. The porous framework of the COF plays a crucial role in stabilizing these biradical species. Such materials exhibit promising catalytic activity, for instance, in the dehydrogenation of nitrogen heterocycles, bridging the gap between ylide chemistry and biradical porous materials. researchgate.net
Furthermore, the N-oxide functionality is being explored in the design of fluorescent materials for bioimaging and sensing. rsc.org The zwitterionic nature of the N-O bond can be exploited to create molecules that exhibit "turn-on" fluorescence upon cleavage of the bond, a property useful for detecting specific biological conditions or analytes. rsc.org The inherent polarity and hydrogen-bonding capability of the N-oxide group also make these compounds valuable in coordination chemistry and as components in supramolecular assemblies. rsc.org
Green Chemistry Approaches in Pyridine N-Oxide Synthesis and Applications
In line with the global push for sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis and use of pyridine N-oxides. A primary focus is the development of cleaner synthetic routes that minimize waste and avoid harsh reagents.
For the synthesis of this compound, the oxidation of the parent 2,5-dimethylpyridine is typically required. smolecule.com Green approaches to this oxidation favor the use of milder and more environmentally benign oxidants like hydrogen peroxide, often in acetic acid or with catalysts like molybdenum trioxide. smolecule.com These methods are preferable to harsher or less atom-economical oxidizing agents. A patent describes a simple and environmentally friendly preparation method that is solvent-free, highlighting its suitability for industrial-scale production. google.com
Green chemistry is also relevant to the reactions of pyridine N-oxides. A notable example is the development of a process for the efficient reduction of pyridine N-oxides to their corresponding pyridines using simple iron powder, with water serving as the hydrogen source. rsc.org The reaction is promoted by carbon dioxide, which forms carbonic acid in situ, offering a simple neutralization pathway by depressurization and eliminating unwanted byproducts. rsc.org This protocol is highly chemoselective and demonstrates excellent functional group tolerance. rsc.org Additionally, newer photocatalytic methods that operate under mild conditions with visible light contribute to the greening of pyridine N-oxide chemistry by reducing energy consumption and often using catalytic amounts of reagents. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing 2,5-dimethylpyridine 1-oxide, and how do experimental data align with computational predictions?
- Methodology : Use FT-IR and NMR spectroscopy to identify functional groups (e.g., N-oxide stretching at ~1250–1300 cm⁻¹) and proton environments. UV-Vis spectroscopy can probe electronic transitions. Compare experimental results with Density Functional Theory (DFT) calculations to validate molecular geometry and vibrational modes. For example, DFT studies on 2-methylpyridine 1-oxide revealed strong agreement between predicted and observed IR/Raman spectra, particularly for N-O bond vibrations .
- Data Comparison : Tabulate experimental vs. computed vibrational frequencies (e.g., N-O stretch, ring deformations) to identify discrepancies caused by solvent effects or intermolecular interactions.
Q. How does the synthesis of this compound differ from its non-oxidized analog, and what precautions are necessary for handling its metal complexes?
- Synthesis : Oxidize 2,5-dimethylpyridine using hydrogen peroxide or m-chloroperbenzoic acid under controlled pH and temperature to avoid over-oxidation. Monitor reaction progress via TLC or HPLC.
- Metal Complexes : When coordinating with Cu(II) or Ag(I), ensure anhydrous conditions to prevent ligand hydrolysis. For example, [Cu(2,5-dimethylpyridine)(N₃)₂]ₙ requires rigorous exclusion of moisture to maintain structural integrity .
Advanced Research Questions
Q. How do positional isomerism (2,5- vs. 2,6-dimethyl substitution) and N-oxide functionalization influence the electronic and catalytic properties of pyridine derivatives?
- Electronic Effects : Use cyclic voltammetry and X-ray crystallography to compare redox potentials and bonding modes. For instance, 2,6-dimethylpyridine N-oxide forms stronger σ-donor bonds with Ag(I) due to steric and electronic tuning, while 2,5-dimethyl analogs may favor π-backbonding in Cu(II) complexes .
- Catalytic Implications : Evaluate substituent effects on catalytic activity (e.g., in oxidation reactions) by correlating Hammett σ values with reaction yields.
Q. What strategies resolve contradictions in reported spectral data for pyridine N-oxide derivatives, particularly in distinguishing regioisomers?
- Analytical Workflow :
Combine 2D NMR (e.g., COSY, HSQC) to map proton-proton correlations and differentiate substituent positions.
Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
Cross-reference with crystallographic data (e.g., CCDC entries) for structural validation.
- Case Study : Conflicting FT-IR data for 2-methylpyridine 1-oxide were resolved by comparing solvent-free DFT models with experimental spectra in inert matrices .
Q. How can impurity profiles of this compound be systematically analyzed, and what chromatographic parameters optimize separation?
- HPLC Optimization :
- Column: C18 reversed-phase with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid.
- Detection: UV at 254 nm.
- Reference: Pharmacopeial methods for omeprazole derivatives (e.g., relative retention time adjustments for structurally similar impurities) .
- Data Table :
| Impurity | Relative Retention Time (%) |
|---|---|
| 2,5-Dimethylpyridine | 0.7 |
| Over-oxidized byproduct | 1.2 |
Methodological Guidelines
- Reproducibility : Document synthetic procedures in line with journal standards (e.g., Beilstein Journal of Organic Chemistry), including detailed characterization for new compounds and citations for known analogs .
- Computational Modeling : Use ORTEP-3 for crystal structure visualization and Gaussian software for DFT studies to predict reactivity and spectroscopic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
